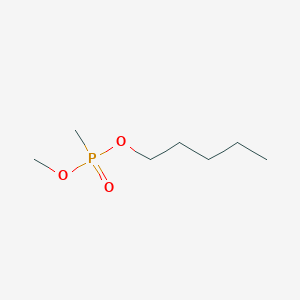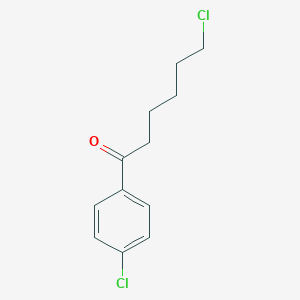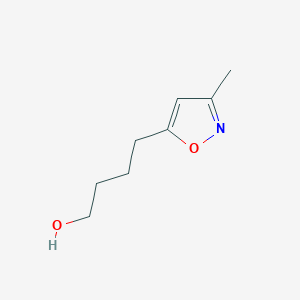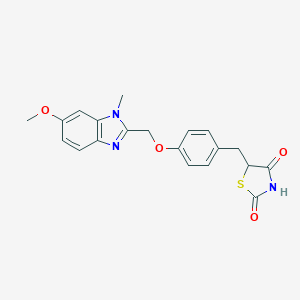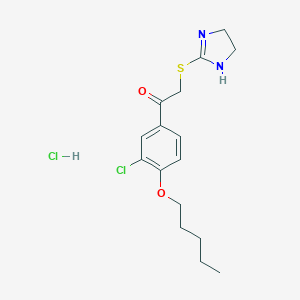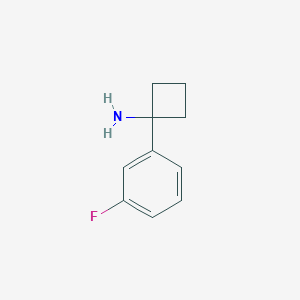![molecular formula C9H13BrO B070960 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene CAS No. 168007-86-1](/img/structure/B70960.png)
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a bicyclic compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields. This compound is also known as 2-bromo-2-ethoxy-1,3,3-trimethylbicyclo[2.2.1]heptane and has a molecular weight of 209.16 g/mol.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to undergo various reactions, such as cycloaddition reactions, which are facilitated by its unique chemical structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene in lab experiments is its unique chemical structure, which allows for the synthesis of various compounds. However, one of the limitations is the difficulty in obtaining this compound in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene. One area of interest is the synthesis of new compounds using this compound as a starting material. Another area of research is the study of the mechanism of action of this compound and its potential applications in various fields, such as materials science and drug discovery.
In conclusion, 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene is a unique compound that has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene involves the reaction of 3-bromo-4-methylcyclohexene with ethyl magnesium bromide in the presence of a catalyst such as copper(I) iodide. This reaction leads to the formation of the desired compound in good yields.
Applications De Recherche Scientifique
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene has been studied for its potential applications in various fields of science. One of the main areas of research is its use as a starting material for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of various natural products, such as the sesquiterpene (-)-cubenene.
Propriétés
Numéro CAS |
168007-86-1 |
|---|---|
Nom du produit |
3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
Formule moléculaire |
C9H13BrO |
Poids moléculaire |
217.1 g/mol |
Nom IUPAC |
3-bromo-4-ethoxybicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C9H13BrO/c1-2-11-9-7-3-6(4-7)5-8(9)10/h5-7,9H,2-4H2,1H3 |
Clé InChI |
VWZXBEKLONOPRI-UHFFFAOYSA-N |
SMILES |
CCOC1C2CC(C2)C=C1Br |
SMILES canonique |
CCOC1C2CC(C2)C=C1Br |
Synonymes |
Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



